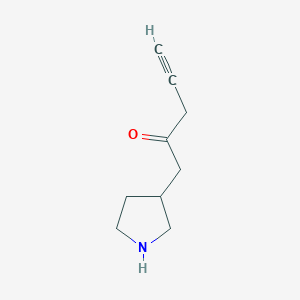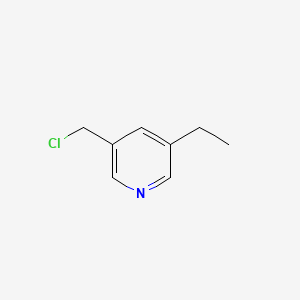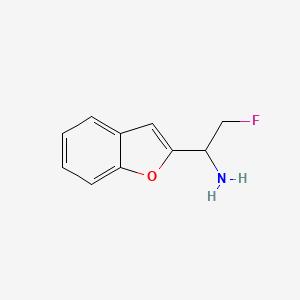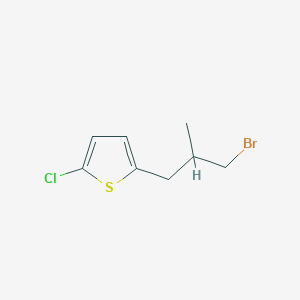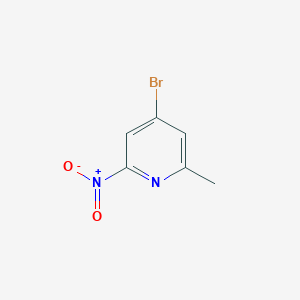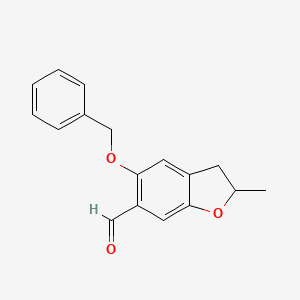
5-(tert-Butyl)-2,4-dichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-2,4-dichloropyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The tert-butyl group and two chlorine atoms attached to the pyrimidine ring make this compound unique and interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2,4-dichloropyrimidine typically involves the chlorination of 5-(tert-Butyl)pyrimidine. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2 and 4 positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-2,4-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield 5-(tert-Butyl)-2,4-diaminopyrimidine, while oxidation can produce this compound N-oxide.
Applications De Recherche Scientifique
5-(tert-Butyl)-2,4-dichloropyrimidine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-2,4-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: Lacks the tert-butyl group, making it less bulky and potentially less selective in its interactions.
5-tert-Butylpyrimidine: Lacks the chlorine atoms, which may reduce its reactivity in substitution reactions.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which may increase its reactivity but also its toxicity.
Uniqueness
5-(tert-Butyl)-2,4-dichloropyrimidine is unique due to the presence of both the tert-butyl group and two chlorine atoms. This combination provides a balance of steric hindrance and reactivity, making it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H10Cl2N2 |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
5-tert-butyl-2,4-dichloropyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-11-7(10)12-6(5)9/h4H,1-3H3 |
Clé InChI |
VABVSVZAESMOCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13156713.png)
![2-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid](/img/structure/B13156716.png)


![1-Methyl-1-azaspiro[4.4]nonan-4-amine](/img/structure/B13156729.png)
